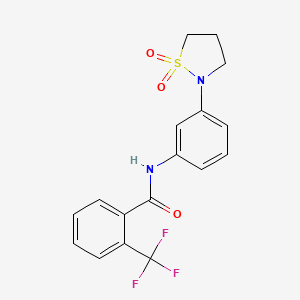

![molecular formula C13H13N3O2S3 B2697344 3-[(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide CAS No. 402945-08-8](/img/structure/B2697344.png)

3-[(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

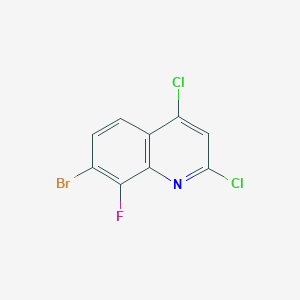

3-[(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide , also known by its chemical formula C₁₀H₉N₃OS₂ , belongs to the class of compounds containing a 1,3,4-thiadiazole scaffold . This heterocyclic moiety has garnered significant interest due to its diverse biological activities. Notably, it exhibits anticonvulsant, antidiabetic, anticancer, anti-inflammatory, antiviral, and antimicrobial properties .

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials to form the 1,3,4-thiadiazole ring system. Various synthetic routes have been explored, including condensation reactions, cyclizations, and functional group transformations. Researchers have modified the scaffold to enhance its potency as an anticonvulsant agent while minimizing toxicity .

Chemical Reactions Analysis

The compound’s reactivity depends on the presence of the thiadiazole ring and the phenacyl moiety. It can participate in various reactions, including nucleophilic substitutions, oxidation, and cyclizations. Notably, two derivatives—N-(5-{4-[(2,5-dichlorothiophen-3-yl)sulfonyl]piperazine1-yl}-1,3,4-thiadiazole-2-yl)pyrazine-2-carboxamide and N-(5-(4-{[3,5 bis (trifluoromethyl) phenyl]sulfonyl} piperazine-1-yl)-1,3,4-thiazol-2-yl) pyrazine-2-carboxamide —exhibited significant anticonvulsant activity .

Physical and Chemical Properties

Applications De Recherche Scientifique

Synthesis and Anticancer Activity

- A study described the synthesis and evaluation of a series of compounds, including those related to 3-[(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide, for their antiproliferative activity against human HCT-116 and MCF-7 cell lines. Several derivatives showed significant anticancer activity, with IC50 values ranging from 1.9 to 7.52 μg/mL on HCT-116 and 2.3 to 6.62 μg/mL on MCF-7 cell lines, suggesting their potential as anticancer agents (El Rayes et al., 2019).

Enzyme Inhibition for Alzheimer’s Disease Treatment

- Another research focused on synthesizing N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate them as new drug candidates for Alzheimer’s disease. The compounds were tested for their acetylcholinesterase (AChE) enzyme inhibition activity, which is a key target in Alzheimer’s disease treatment. The study indicates the potential of these compounds in developing new therapeutic agents for Alzheimer’s disease (Rehman et al., 2018).

Mécanisme D'action

Target of Action

The primary target of the compound 3-[(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide is Shikimate kinase . Shikimate kinase is an enzyme that plays a crucial role in the biosynthesis of aromatic amino acids in bacteria and plants .

Mode of Action

3-[(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide interacts with Shikimate kinase, fitting well into the cavity of the enzyme . This interaction inhibits the function of the enzyme, leading to disruption in the biosynthesis of aromatic amino acids .

Biochemical Pathways

The compound affects the shikimate pathway , which is responsible for the biosynthesis of aromatic amino acids . By inhibiting Shikimate kinase, 3-[(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide disrupts this pathway, leading to downstream effects such as the inhibition of protein synthesis .

Pharmacokinetics

The compound was found to have good drug likeness and dock scores , suggesting favorable absorption and distribution characteristics

Result of Action

The molecular and cellular effects of 3-[(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide’s action include the inhibition of Shikimate kinase, disruption of the shikimate pathway, and subsequent inhibition of protein synthesis . This leads to its anti-tubercular activity, as it was found to be active against Mycobacterium tuberculosis H37Rv .

Propriétés

IUPAC Name |

3-[(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S3/c14-11(18)6-7-19-12-15-16-13(21-12)20-8-10(17)9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLXHTUGJOVHNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)SCCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2697261.png)

![(3-{[(Tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid](/img/structure/B2697267.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2697269.png)

![2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2697270.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide](/img/structure/B2697273.png)

![4-[(Diethylcarbamothioyl)sulfanyl]butan-1-ol](/img/structure/B2697277.png)

![N-[(2-Chloro-3-methylimidazol-4-yl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]prop-2-enamide](/img/structure/B2697280.png)